![molecular formula C10H16N2O2 B1475215 1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde CAS No. 1565517-45-4](/img/structure/B1475215.png)
1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
1-[2-(tert-butoxy)ethyl]-1H-pyrazole-4-carbaldehyde and its derivatives are significant in chemical synthesis, demonstrating versatility in forming complex molecules. For example, pyrazole-alkaloids with a pyrrole ring, derived from watermelon seeds, have been studied for their melanogenesis inhibitory activity, indicating modest effectiveness without cytotoxicity (Kikuchi et al., 2015). Similarly, Sonogashira-type reactions with 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes facilitated the synthesis of pyrazolo[4,3-c]pyridines, showcasing the compound's utility in creating heterocyclic architectures (Vilkauskaitė et al., 2011).
Antimicrobial and Antioxidant Properties
Compounds containing the 1H-pyrazole-4-carbaldehyde moiety have been investigated for their antimicrobial and antioxidant properties. A study synthesized new quinolinyl chalcones containing a pyrazole group, which showed promising anti-microbial properties against various bacterial and fungal strains, with some compounds displaying moderate anti-oxidant activity (Prasath et al., 2015). Another investigation produced Schiff bases of chitosan with heteroaryl pyrazole derivatives, exhibiting significant antimicrobial activity and no cytotoxic effects (Hamed et al., 2020).
Synthesis of Heterocyclic Compounds
The chemical framework of this compound serves as a precursor in synthesizing a wide range of heterocyclic compounds. For example, synthesis methods involving this compound and its analogs have led to the creation of pyrazole fused pyrans with antimicrobial, antioxidant, and potential therapeutic activities (Gurunanjappa et al., 2016). Additionally, the compound's derivatives have been used to generate 1,2,3-triazolyl pyrazole derivatives showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Bhat et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxy]ethyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-5-4-12-7-9(8-13)6-11-12/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVAHXWHWOXUMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


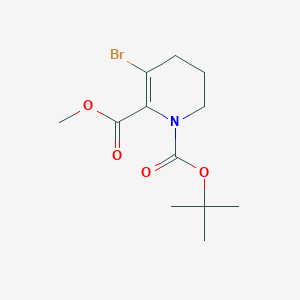
![tert-Butyl 3-(aminocarbonyl)-3-{3-[benzyl(tert-butoxycarbonyl)amino]propyl}-1-pyrrolidinecarboxylate](/img/structure/B1475136.png)
![[1-(3-Chloropyrazin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1475137.png)
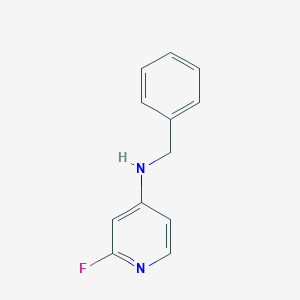
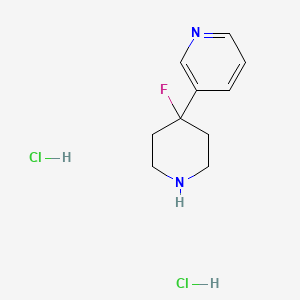
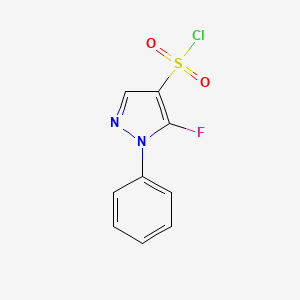
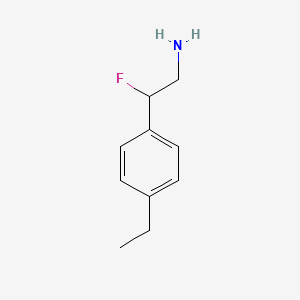
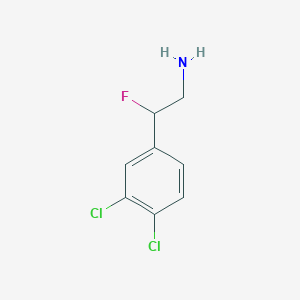
![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)
![1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol](/img/structure/B1475150.png)

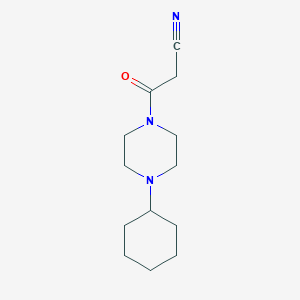
![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)
